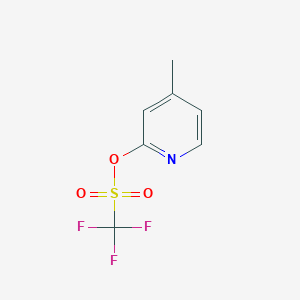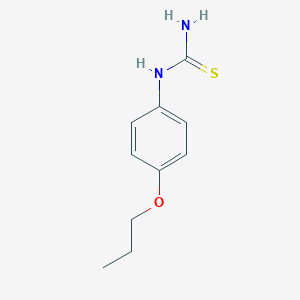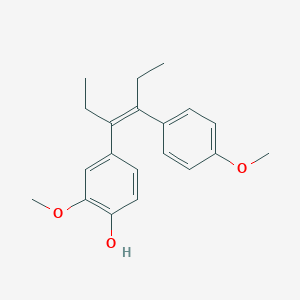![molecular formula C23H20BrFN4O2 B222074 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFP or BFPFB and is a derivative of pyridine. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of BFP is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. BFP has also been found to bind to certain receptors in the brain, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BFP has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, BFP has been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BFP in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, BFP has been found to have anti-inflammatory properties, making it useful in the study of inflammatory diseases. However, one limitation of using BFP in lab experiments is its potential toxicity. Further research is needed to determine the safety of BFP for use in humans.
Orientations Futures
There are several future directions for research on BFP. One area of research is the development of BFP as an anticancer agent. Further research is needed to determine the efficacy of BFP in the treatment of various types of cancer. Another area of research is the development of BFP as an antidepressant. Further research is needed to determine the safety and efficacy of BFP in the treatment of depression. Additionally, BFP could be further studied for its potential use as a radiotracer in PET imaging.
Méthodes De Synthèse
The synthesis of BFP involves a multistep process. The first step involves the preparation of 4-(2-fluorobenzoyl)piperazine, which is then reacted with 5-bromo-3-pyridinecarboxylic acid to form 5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
BFP has been found to have various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an antidepressant, as it has been found to increase the levels of certain neurotransmitters in the brain. Additionally, BFP has been studied for its potential use as a radiotracer in PET imaging.
Propriétés
Nom du produit |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
|---|---|
Formule moléculaire |
C23H20BrFN4O2 |
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20BrFN4O2/c24-17-13-16(14-26-15-17)22(30)27-18-5-7-19(8-6-18)28-9-11-29(12-10-28)23(31)20-3-1-2-4-21(20)25/h1-8,13-15H,9-12H2,(H,27,30) |
Clé InChI |
FGDNPQGECCKYLW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)C(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
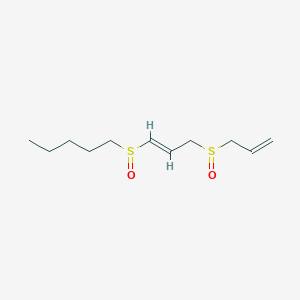
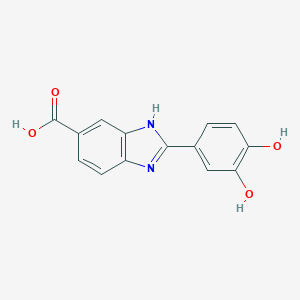
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
![N-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B222111.png)
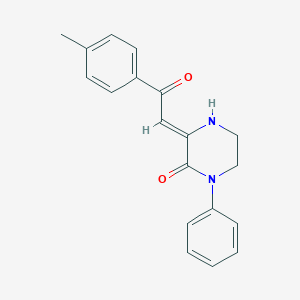

![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
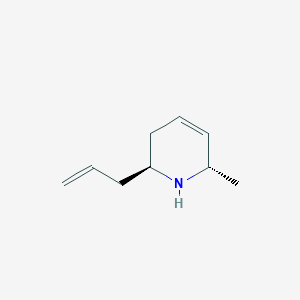

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
